(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name can often give you clues about its structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions used to synthesize the compound, as well as reactions that the compound can participate in.Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Protein-Protein Interaction Inhibition
The compound, also known as 4EGI-1, has been identified as an inhibitor of the eIF4E/eIF4G protein-protein interaction, which is critical for regulating translation initiation factors. Various analogs of 4EGI-1 were designed to enhance its binding affinity and potency in inhibiting this interaction, demonstrating its potential in modulating cellular processes and developing new drug targets (Takrouri et al., 2014).
Anticancer Activity
A study on 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, a class of compounds related to the subject compound, showed significant antimitotic activity and low toxicity toward normal human blood lymphocytes, indicating potential as anticancer agents. The nature of the substituent in the core heterocycle played a significant role in determining the cytotoxicity levels (Buzun et al., 2021).
Antimicrobial Activities
Aryloxyacetic acid derivatives, structurally similar to the compound , have demonstrated antibacterial and antifungal activities, with some compounds outperforming known antimicrobial agents (Abdel-Wahab et al., 2012).
Potential in Cancer Research
Studies have shown that various thiazole derivatives, which share structural features with the subject compound, possess potent carcinogenic properties, particularly in inducing mammary gland carcinomas. This highlights the compound's relevance in cancer research and the need for careful evaluation (Cohen et al., 1970).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.
Future Directions
This could involve predicting new reactions that the compound could undergo, new applications for the compound, or ways to synthesize the compound more efficiently.
properties
IUPAC Name |
(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRKRECSIYXARE-HYARGMPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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